molecular formula C6H9N3O2 B13434646 N-Cyano-1,3-dimethoxy-1,3-propanediimine

N-Cyano-1,3-dimethoxy-1,3-propanediimine

Cat. No.: B13434646
M. Wt: 155.15 g/mol
InChI Key: JNLQUMUSZMOPGQ-UHFFFAOYSA-N
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Description

N-Cyano-1,3-dimethoxy-1,3-propanediimine is an organic compound with the molecular formula C6H9N3O2 and a molecular weight of 155.15 g/mol. It is a building block used in various chemical syntheses and has applications in organic synthesis as an intermediate.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

it is likely produced in bulk by chemical companies specializing in organic building blocks and intermediates.

Chemical Reactions Analysis

Types of Reactions

N-Cyano-1,3-dimethoxy-1,3-propanediimine can undergo various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyano group.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents for reactions involving this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted derivatives.

Scientific Research Applications

N-Cyano-1,3-dimethoxy-1,3-propanediimine has several scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the preparation of other organic compounds.

    Chemical Research: The compound is utilized in research studies to explore new synthetic pathways and reaction mechanisms.

    Industrial Applications: It may be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Cyano-1,3-dimethoxy-1,3-propanediimine involves its reactivity with various chemical reagents. The cyano group can act as an electrophile in substitution reactions, while the methoxy groups can participate in other chemical transformations

Comparison with Similar Compounds

Similar Compounds

    1,3-Propanediamine, N,N-dimethyl-: This compound has a similar structure but lacks the cyano and methoxy groups.

    N,N-Dimethyl-1,3-propanediamine: Another similar compound used in various chemical applications.

Uniqueness

N-Cyano-1,3-dimethoxy-1,3-propanediimine is unique due to the presence of both cyano and methoxy functional groups, which confer specific reactivity and applications in organic synthesis.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

dimethyl N'-cyanopropanediimidate

InChI

InChI=1S/C6H9N3O2/c1-10-5(8)3-6(11-2)9-4-7/h8H,3H2,1-2H3

InChI Key

JNLQUMUSZMOPGQ-UHFFFAOYSA-N

Canonical SMILES

COC(=N)CC(=NC#N)OC

Origin of Product

United States

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